N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE
Overview
Description
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its biological activity . It may be used in the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases . In biology, this compound can be used as a tool to study cellular processes and molecular interactions . Additionally, it has applications in the chemical industry as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways . The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes . The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds also exhibit a range of biological activities and are used in various therapeutic applications . The uniqueness of this compound lies in its specific structure, which may confer distinct pharmacological properties and potential advantages in drug development .
Properties
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(21)17-13-6-7-15-14(10-13)18-16(19(15)2)11-20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOKFFPSHUUZOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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